5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3,4,5-trimethylfuran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)7(3,9)10-6(4)8/h9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQZXGUFOMZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498815 | |
| Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-73-3 | |
| Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Hydroxy 3,4,5 Trimethylfuran 2 5h One
Established Synthetic Pathways
Specific and direct methods for the synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one have been reported in the scientific literature. These pathways offer reliable and often high-yielding routes to the target molecule.
Nucleophilic Addition of Methyllithium (B1224462) to 2,3-Dimethylmaleic Anhydride (B1165640) and Subsequent Reduction
A prominent and efficient two-step synthesis for 3,4,5-trimethyl-2(5H)-furanone, which proceeds through the desired this compound intermediate, has been developed. This method commences with the nucleophilic addition of methyllithium (MeLi) to the commercially available 2,3-dimethylmaleic anhydride. researchgate.net
The initial step involves the 1,2-addition of the organolithium reagent to one of the carbonyl groups of the anhydride. This reaction forms a hemiacetal intermediate, which upon workup yields this compound. A study detailing this procedure reported treating 2,3-dimethylmaleic anhydride with a 1.6 M solution of methyllithium in diethyl ether. researchgate.net This straightforward reaction resulted in a 79% yield of the target hydroxyfuranone after purification by flash column chromatography. researchgate.net
The subsequent step in the reported synthesis involves the reduction of the hydroxyl group to afford the final 3,4,5-trimethyl-2(5H)-furanone. researchgate.net This reduction is typically achieved using a reducing agent such as sodium borohydride (B1222165). researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Yield of this compound |
| 2,3-Dimethylmaleic Anhydride | Methyllithium (1.6 M solution) | Diethyl ether | 79% |
Reaction of Acetonylacetone with Glyoxal (B1671930) Followed by Dehydration and Cyclization
The reaction between a 1,4-dicarbonyl compound and a 1,2-dicarbonyl compound can, in principle, lead to the formation of a furanone ring system. This type of condensation reaction is conceptually related to the Paal-Knorr furan (B31954) synthesis, which traditionally involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of synthesizing this compound, acetonylacetone (2,5-hexanedione) would serve as the 1,4-dicarbonyl component and glyoxal as the 1,2-dicarbonyl component.
The proposed mechanism would involve the initial formation of an enol or enolate from acetonylacetone, which would then nucleophilically attack one of the carbonyl groups of glyoxal. A subsequent series of intramolecular condensation and dehydration steps would be required to form the furanone ring. The presence of the methyl groups on the acetonylacetone backbone would result in the desired 3,4-dimethyl substitution on the furanone ring. The reaction with glyoxal would theoretically introduce the necessary carbon atoms for the lactone ring, with one of the glyoxal carbonyls ultimately becoming the C5 carbon of the furanone. The final hydroxyl group at the C5 position and the methyl group would be the result of the reaction and subsequent tautomerization.
| Reactant 1 | Reactant 2 | Proposed Reaction Type | Key Transformation |
| Acetonylacetone (2,5-Hexanedione) | Glyoxal | Paal-Knorr type condensation | Formation of the furanone ring via intermolecular condensation and intramolecular cyclization/dehydration. |
General Approaches Applicable to 2(5H)-Furanones and Lactones
Beyond the specific syntheses of the target molecule, there are general and widely applicable methods for the formation of lactones, the functional group present in 2(5H)-furanones. These intramolecular esterification strategies are particularly valuable in the synthesis of complex natural products.
Intramolecular Esterification (Lactonization) Strategies
The formation of a lactone ring from a hydroxycarboxylic acid is a fundamental transformation in organic synthesis. Several named reactions have been developed to achieve this cyclization efficiently, especially for the synthesis of medium to large rings where intramolecular reactions can be entropically disfavored.
The Shiina macrolactonization is a powerful method for the synthesis of cyclic esters from hydroxycarboxylic acids. wikipedia.org This reaction utilizes aromatic carboxylic acid anhydrides as dehydration-condensation agents and can be performed under either acidic or basic conditions. wikipedia.org
Under acidic conditions, a Lewis acid catalyst activates the aromatic carboxylic acid anhydride, typically 4-trifluoromethylbenzoic anhydride (TFBA). The carboxylic acid of the substrate then reacts to form a mixed anhydride. Subsequent intramolecular attack by the hydroxyl group on the activated carbonyl of the seco-acid portion leads to the formation of the lactone. wikipedia.org
In the basic variant, a nucleophilic catalyst is employed, and 2-methyl-6-nitrobenzoic anhydride (MNBA) is a commonly used dehydrating agent. numberanalytics.com The reaction proceeds through the formation of an activated acyl carboxylate, followed by the generation of a mixed anhydride and subsequent intramolecular cyclization. numberanalytics.com A key feature of the Shiina macrolactonization is the slow addition of the hydroxycarboxylic acid to the reaction mixture, which keeps the concentration of the substrate low and favors the formation of the monomeric lactone over intermolecular polymerization. wikipedia.org
| Method | Key Reagents | Catalyst Type | Key Feature |
| Acidic Shiina Macrolactonization | Aromatic Carboxylic Anhydride (e.g., TFBA) | Lewis Acid | Activation of the anhydride by the Lewis acid. |
| Basic Shiina Macrolactonization | Aromatic Carboxylic Anhydride (e.g., MNBA) | Nucleophilic Catalyst | Formation of a highly reactive acyl carboxylate intermediate. |
The Yamaguchi esterification is another highly effective method for the synthesis of esters and, in its intramolecular variant, for the formation of lactones, particularly macrolactones. wikipedia.orgsantiago-lab.com This reaction was first reported by Masaru Yamaguchi and his colleagues in 1979. wikipedia.orgjk-sci.com
The process involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, in the presence of a base such as triethylamine (B128534). jk-sci.comnumberanalytics.com This step forms a mixed anhydride. The subsequent addition of an alcohol, in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of the ester. wikipedia.orgnumberanalytics.com
For lactonization, the hydroxy acid is first treated with a base to form the carboxylate, which then reacts with the Yamaguchi reagent to form the mixed anhydride. The intramolecular cyclization is then promoted by the addition of DMAP, often under high dilution conditions to favor the intramolecular reaction. santiago-lab.com The steric hindrance provided by the trichlorobenzoyl group is believed to direct the nucleophilic attack of DMAP to the less hindered carbonyl of the aliphatic acid portion of the mixed anhydride, leading to a highly reactive acyl-pyridinium intermediate that readily undergoes cyclization. wikipedia.org
| Reagent | Role | Typical Base | Nucleophilic Catalyst |
| 2,4,6-Trichlorobenzoyl chloride (TCBC) | Forms a mixed anhydride with the carboxylic acid | Triethylamine (Et3N) | 4-Dimethylaminopyridine (DMAP) |
| Carboxylic acid/Hydroxy acid | Substrate | - | - |
| Alcohol/Intramolecular hydroxyl group | Nucleophile | - | - |
Corey-Nicolaou Macrolactonization
The Corey-Nicolaou macrolactonization, first reported in 1974, is a mild and efficient method for the synthesis of lactones from their corresponding ω-hydroxycarboxylic acids. wikipedia.orgwikiwand.com While originally developed for macrolides, the principles can be applied to the formation of smaller lactone rings. The reaction typically employs 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) in a non-polar, aprotic solvent like benzene. wikipedia.orgwenxuecity.com
The mechanism involves the initial reaction of the hydroxy acid with the reagents to form a 2-pyridinethiol ester. wikipedia.org This activation of the carboxyl group facilitates a subsequent intramolecular nucleophilic attack by the hydroxyl group's alkoxide. This cyclization proceeds through a tetrahedral transition state to yield the desired lactone and 2-pyridinethione as a byproduct. wikipedia.org To accelerate the reaction, particularly for more challenging cyclizations, silver salts such as AgBF₄ or AgClO₄ can be added to further activate the pyridylthioester intermediate. wenxuecity.comchem-station.com
| Precursor | Reagents | Solvent | Conditions | Product | Yield |
| ω-Hydroxycarboxylic Acid | 2,2'-dipyridyl disulfide, PPh₃ | Benzene | Reflux | Macrolactone | Moderate to High |
| Seco-acid of Zearalenone | 2,2'-dipyridyl disulfide, PPh₃ | Xylene | 120 °C | Zearalenone | 75-80% |
| Seco-acid intermediate | 2,2'-dipyridyl disulfide, PPh₃, AgClO₄ | Benzene | Reflux | Lactone | 33% |
This table presents general and specific examples of the Corey-Nicolaou Macrolactonization to illustrate typical conditions and yields. wenxuecity.comchem-station.com
Mukaiyama Procedure
The Mukaiyama procedure utilizes 2-halo-N-alkylpyridinium salts, such as 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama Reagent), as efficient condensation agents for forming esters and lactones. enamine.netresearchgate.netchem-station.com This method is effective for the direct lactonization of ω-hydroxy acids under mild conditions, often in the presence of a tertiary amine like triethylamine. researchgate.net
The reaction is initiated by the activation of the carboxylic acid. The carboxylate anion attacks the 2-chloro-1-methylpyridinium iodide, creating a highly reactive pyridinium (B92312) salt intermediate. researchgate.netscispace.com This activated species is then susceptible to intramolecular attack by the hydroxyl group, leading to the formation of the lactone ring and 1-methyl-2-pyridone (B167067) as a byproduct. researchgate.net The procedure is noted for its applicability to a wide range of ring sizes, from small lactones to large macrolides. scispace.com
| Precursor | Reagent | Base | Solvent | Product Ring Size | Yield |
| ω-Hydroxyheptanoic acid | 2-chloro-1-methylpyridinium iodide | Triethylamine | CH₂Cl₂/CH₃CN | 8-membered | 89% |
| ω-Hydroxyundecanoic acid | 2-chloro-1-methylpyridinium iodide | Triethylamine | CH₂Cl₂/CH₃CN | 12-membered | 92% |
| ω-Hydroxypentadecanoic acid | 2-chloro-1-methylpyridinium iodide | Triethylamine | CH₂Cl₂/CH₃CN | 16-membered | 95% |
This table illustrates the effectiveness of the Mukaiyama lactonization for various ring sizes. scispace.com
Oxidation Reactions
Oxidative methods provide alternative routes to this compound, often starting from precursors that already contain the basic carbon skeleton. These reactions involve the insertion of an oxygen atom or the oxidation of existing functional groups to form the lactone moiety.
Baeyer–Villiger Oxidations
The Baeyer–Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com The reaction is typically performed using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org This method is a powerful tool for synthesizing lactones that might be difficult to obtain through other means. mdpi.comnih.gov
The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the concerted migration of one of the adjacent alkyl groups to the peroxide oxygen, with the simultaneous departure of a carboxylate anion. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This predictable regioselectivity is a key feature of the reaction. sigmaaldrich.com
To synthesize this compound via this method, a suitable precursor would be 3,4,5-trimethylcyclopentane-1,2-dione.
| Substrate (Cyclic Ketone) | Oxidant | Catalyst/Solvent | Product (Lactone) | Yield |
| Cyclohexanone (B45756) | m-CPBA | CH₂Cl₂ | ε-Caprolactone | High |
| 3-Substituted cyclic ketone | m-CPBA | Sc(OTf)₃ / EtOAc | Corresponding lactone | 96–99% |
| Menthone | Peroxymonosulfuric acid | - | Corresponding lactone | ~50% |
This table shows representative examples of the Baeyer-Villiger oxidation on various cyclic ketones. wikipedia.orgnih.govrsc.org
Oxidative Lactonisations of Diols
The direct conversion of diols, particularly 1,4- and 1,5-diols, into their corresponding lactones is an efficient synthetic strategy. google.com This transformation can be achieved using various catalytic systems, including those based on ruthenium or through biocatalytic methods employing enzymes like horse liver alcohol dehydrogenase (HLADH). nih.govresearchgate.net
The reaction mechanism typically involves a three-step sequence. nih.govresearchgate.net First, one of the primary alcohol groups of the diol is selectively oxidized to an aldehyde. This unstable hydroxy aldehyde intermediate then spontaneously cyclizes to form a more stable hemiacetal, known as a lactol. Finally, the lactol undergoes a second oxidation step to yield the stable lactone product. researchgate.netyoutube.com This method avoids the need to pre-form and isolate a hydroxy acid precursor.
| Substrate (Diol) | Catalyst System | Oxidant | Product | Yield |
| 1,4-Butanediol | HLADH / SBFC | O₂ | γ-Butyrolactone | >99% |
| 1,4-Butanediol | RuCl₃·H₂O | NaOCl | γ-Butyrolactone | 97% |
| 2-Methyl-1,4-butanediol | RuCl₃·H₂O | NaOCl | 3-Methyl & 4-Methyl-γ-butyrolactone | 97% |
This table provides examples of oxidative lactonization of diols using both biocatalytic and chemical methods. google.comnih.gov
Singlet Oxygen Oxidation of Furfural (B47365) Precursors
The oxidation of furan derivatives using singlet oxygen (¹O₂) is a well-established method for producing hydroxyfuranones. acs.org This photochemical reaction typically involves a photosensitizer, such as Rose Bengal, which, upon irradiation with visible light, transfers energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen. nih.gov
The mechanism involves a [4+2] cycloaddition (Diels-Alder type) reaction between the furan ring and singlet oxygen to form an unstable endoperoxide intermediate. nih.gov In an aqueous or alcoholic medium, this endoperoxide undergoes rearrangement and cleavage to yield the 5-hydroxy-2(5H)-furanone derivative. nih.gov While commonly applied to furan and furfural, this method could theoretically be used on a 3,4,5-trimethylfurfural precursor to generate the target compound.
| Substrate | Photosensitizer | Solvent | Conditions | Product |
| Furan | Rose Bengal | Methanol | Visible light, O₂ | 5-Methoxy-2(5H)-furanone |
| Furfural | Cr-Ga-O catalyst | Acetonitrile | Visible light, O₂ | 5-Hydroxy-2(5H)-furanone |
| Furan | Methylene Blue | CH₂Cl₂ | Visible light, O₂ | Endoperoxide intermediate |
This table summarizes conditions for the singlet oxygen oxidation of furan precursors. nih.govdigitellinc.com
Electrochemical Oxidation of Biomass-Derived Furfural
Electrochemical oxidation represents a modern and sustainable approach for converting biomass-derived platform molecules like furfural into value-added chemicals, including 5-hydroxy-2(5H)-furanone (HFO). rsc.org This method utilizes an electrocatalyst and water as the oxygen source, proceeding under ambient conditions. rsc.orgresearchgate.net
The reaction is typically conducted in a divided H-type electrochemical cell. rsc.org Furfural is oxidized at the anode, which is often composed of materials like copper sulfide (B99878) (CuS) nanosheets. Studies have shown that CuS provides high selectivity for HFO with significant furfural conversion. rsc.orgresearchgate.net The proposed mechanism involves complex multistep reactions that include C-C bond cleavage, ring opening, subsequent oxidation, and finally, intramolecular isomerization to form the furanone ring. rsc.org This electrocatalytic strategy is a promising route for the synthesis of furanone derivatives from substituted furfurals.
| Substrate | Electrocatalyst | Electrolyte System | HFO Selectivity | Furfural Conversion |
| Furfural | CuS nanosheets | [Et₃NH]NO₃–MeCN–H₂O | 83.6% | 70.2% |
| Furfural | ZnS | [Et₃NH]NO₃–MeCN–H₂O | 69.5% | 45.3% |
| Furfural | PbS | [Et₃NH]NO₃–MeCN–H₂O | 55.4% | 51.2% |
This table highlights the performance of different metal chalcogenide electrocatalysts in the conversion of furfural to 5-hydroxy-2(5H)-furanone (HFO). rsc.org
Reductive Cyclization of Ketoesters
The reductive cyclization of ketoesters presents a viable pathway for the synthesis of γ-lactones, including hydroxylated furanone derivatives. This method typically involves the reduction of a γ-ketoester to the corresponding γ-hydroxyester, which then undergoes intramolecular cyclization to form the lactone ring.
One prominent approach in this category is the ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, which are closely related to ketoesters. This method has been shown to produce chiral multicyclic γ-lactones with high yields and excellent diastereoselectivity and enantioselectivity. rsc.org The reaction typically employs a formic acid–triethylamine azeotrope as the hydrogen source. rsc.org While this specific methodology has been demonstrated on complex polycyclic systems, the fundamental principle of reducing a keto group to a hydroxyl group, followed by spontaneous or acid-catalyzed lactonization, is broadly applicable to the synthesis of simpler furanones.
The key transformation can be summarized as follows: a suitable γ-ketoester precursor is treated with a reducing agent, which selectively reduces the ketone functionality to a secondary alcohol. This intermediate γ-hydroxyester can then cyclize to form the stable five-membered lactone ring. The choice of reducing agent and reaction conditions is crucial to achieve high selectivity and yield.
| Reactant Type | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| γ-Keto Carboxylic Acids | Ru-Catalyst, HCOOH-NEt3 | Chiral Multicyclic γ-Lactones | High yield, >20:1 dr, 99% ee | rsc.org |
Halolactonization
Halolactonization is a powerful and well-established method for the synthesis of lactones, including substituted furanones. This process involves the electrophilic addition of a halogen to an unsaturated carboxylic acid, which triggers an intramolecular cyclization to form a halo-lactone.
A relevant example is the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through the sequential halolactonization and γ-hydroxylation of 4-aryl-2,3-allenoic acids. nih.gov In this reaction, the allenoic acid is treated with an iodine source, such as iodine (I₂) or a copper(II) halide (CuX₂, where X = Br or Cl), leading to the formation of a 4-halo-5-hydroxyfuran-2(5H)-one in moderate to good yields. nih.gov The proposed mechanism involves the initial formation of a halonium ion intermediate from the allene, which is then attacked intramolecularly by the carboxylate. Subsequent reaction with water at the γ-position leads to the final hydroxylated product.
The reaction conditions for this transformation are generally mild, and the yields are synthetically useful. For instance, the reaction of 3-methyl-4-phenyl-2,3-allenoic acid with iodine can produce the corresponding 4-iodo-5-hydroxy-3-methyl-5-phenyl-2(5H)-furanone. This demonstrates the feasibility of introducing substituents on the furanone ring, which is pertinent to the synthesis of the target molecule, this compound.
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Aryl-2,3-allenoic acids | I₂ or CuX₂ (X = Br, Cl) | 4-Halo-5-hydroxyfuran-2(5H)-ones | Moderate to Good | nih.gov |
Catalytic Synthesis Approaches
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of furanones. Various catalytic systems have been developed, including those based on zeolites, solid acids, and transition metals.
Titanium Silicate (B1173343) Molecular Sieve Catalysis
Titanium silicate molecular sieves, particularly TS-1, have emerged as highly effective catalysts for the oxidation of furan derivatives to produce 5-hydroxy-2(5H)-furanones. This method is considered a green chemical process as it utilizes hydrogen peroxide as a clean oxidant, with water being the only byproduct.
The oxidation of furan and substituted furans, such as 2,5-dimethylfuran, using TS-1 and hydrogen peroxide has been reported to proceed via the epoxidation of one of the double bonds in the furan ring. researchgate.net The resulting epoxide intermediate is unstable and rearranges to form the corresponding oxidized product. In the case of furan, this leads to 5-hydroxy-2(5H)-furanone. For 2,5-dimethylfuran, the oxidation yields 3-hexene-2,5-dione. researchgate.net While not directly yielding a hydroxylated furanone in the latter case, this demonstrates the reactivity of substituted furans under these catalytic conditions. The synthesis of 5-hydroxy-2(5H)-furanone from furfural has also been achieved with high yield using a TS-1 catalyst at room temperature. researchgate.netgoogle.com
The reaction conditions are typically mild, and the catalyst can be recycled, making this an attractive method for industrial applications. The selectivity of the reaction can be influenced by the solvent system and other reaction parameters.
| Substrate | Catalyst | Oxidant | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Furan | TS-1 | H₂O₂ | 5-Hydroxy-2(5H)-furanone | High yield, Green oxidant | researchgate.net |
| Furfural | TS-1 | H₂O₂ | 5-Hydroxy-2(5H)-furanone | 92% yield at room temperature | researchgate.netgoogle.com |
| 2,5-Dimethylfuran | TS-1 | H₂O₂ | 3-Hexene-2,5-dione | Demonstrates reactivity of substituted furans | researchgate.net |
Polyether Sulfone Sulfamic Acid Catalysis for Furan-2-ones
Solid acid catalysts, such as polyether sulfone sulfamic acid (PES-NHSO₃H), have been employed in the synthesis of functionalized furan-2-ones. This heterogeneous catalyst is prepared by the sulfonation of a modified polyether sulfone and offers advantages such as ease of recovery and reusability. nih.govresearchgate.net
A reported application of this catalyst is in the three-component reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) to produce highly functionalized furan-2-ones in high yields (85–97%). nih.gov The reaction proceeds efficiently under the acidic conditions provided by the catalyst. While this specific multicomponent reaction does not lead to the substitution pattern of this compound, it highlights the utility of PES-NHSO₃H as a catalyst for constructing the furan-2-one core. The catalyst's performance is influenced by the choice of solvent, with polar protic solvents like ethanol (B145695) being found to be more suitable. researchgate.net The catalyst demonstrated good stability and could be recovered and reused multiple times without a significant loss of activity. nih.gov
Transition Metal-Catalyzed Methods for Lactone Synthesis
Transition metal catalysis provides a versatile platform for the synthesis of lactones through various reaction pathways, including carbonylation and cyclization reactions.
One notable strategy is the rhodium(II)-catalyzed cyclization of 2-alkynyl 2-diazo-3-oxobutanoates, which affords furo[3,4-c]furans. nih.gov The mechanism involves the formation of a rhodium-stabilized carbenoid that adds to the alkyne, followed by cyclization onto the neighboring carbonyl group to form the furan ring. nih.gov While this method produces a fused furan system, it demonstrates the power of rhodium catalysis in constructing the furanone core.
Another relevant approach is the carbonylation of epoxides. For instance, the carbonylation of simple epoxides catalyzed by a combination of a Lewis acid and a cobalt complex can produce β-lactones in high yield. acs.orgbwise.kr While this produces a four-membered lactone, it showcases the use of transition metals to incorporate a carbonyl group and form a lactone ring. More complex systems involving palladium catalysis have been extensively studied for the synthesis of γ-butyrolactones and butenolides from halogen-containing alcohols. purdue.edu
Biocatalytic Routes in Furanone Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can provide access to chiral molecules under mild reaction conditions.
A key biocatalytic approach relevant to the synthesis of hydroxy-lactones is the asymmetric reduction of ketoesters. Various microorganisms, including entomogenous fungi, have been shown to reduce α- and β-keto esters to their corresponding chiral hydroxy esters with high conversion rates and excellent enantioselectivity. ijcmas.com These chiral hydroxy esters are direct precursors to chiral lactones, which can be formed through spontaneous or acid-catalyzed cyclization. For example, the reduction of ethyl 2-methyl-3-oxobutanoate using certain fungal strains can stereospecifically produce (2S, 3S)-2-methyl-3-hydroxybutanoate. ijcmas.com
Furthermore, a chemoenzymatic approach combining photocatalysis and biocatalysis has been developed for the synthesis of chiral γ-lactones. researchgate.net In this system, a photocatalyst is used to generate a keto ester from an aldehyde and an acrylate, which is then asymmetrically reduced by an alcohol dehydrogenase (ADH) to the corresponding hydroxy ester. researchgate.net This intermediate subsequently lactonizes to the desired chiral γ-lactone. This integrated approach allows for the construction of complex chiral molecules from simple starting materials.
| Substrate Type | Biocatalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|
| α-Keto esters | Entomogenous fungi | Chiral α-Hydroxy esters | High conversion and enantioselectivity | ijcmas.com |
| Keto esters (from photocatalysis) | Alcohol Dehydrogenase (ADH) | Chiral γ-Lactones (after lactonization) | High enantiomeric excess (>99% ee) | researchgate.net |
Enzyme-Catalyzed Baeyer–Villiger Oxidations
The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone. wikipedia.org This transformation is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). These enzymes are flavin-dependent and utilize molecular oxygen and a nicotinamide (B372718) cofactor (NAD(P)H) to insert an oxygen atom adjacent to the carbonyl group of the substrate. wikipedia.orgacs.org
The catalytic cycle of a BVMO begins with the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NAD(P)H. The reduced FAD then reacts with molecular oxygen to form a reactive flavin-peroxy intermediate. This intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate to form a Criegee intermediate. Subsequent rearrangement of this intermediate leads to the formation of the lactone product and the regeneration of the oxidized FAD cofactor. wikipedia.org
While the direct enzymatic Baeyer-Villiger oxidation of a precursor to this compound has not been extensively documented, the broad substrate scope of BVMOs suggests its feasibility. A hypothetical precursor for this transformation would be 2,3,4-trimethyl-2-cyclopenten-1-one. The enzyme would catalyze the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon, leading to the desired furanone ring structure.
Various BVMOs, such as cyclohexanone monooxygenase (CHMO) and cyclopentanone (B42830) monooxygenase (CPMO), have been shown to act on a wide range of cyclic ketones, including substituted cyclopentanones. researchgate.netharvard.edu The regioselectivity of the oxygen insertion is a critical aspect of this reaction, and it is often dictated by the substitution pattern of the ketone.
To illustrate the potential of this method, the following table presents data from the Baeyer-Villiger oxidation of various substituted cyclic ketones using different BVMOs. This data, while not specific to the direct precursor of this compound, demonstrates the general applicability and efficiency of this enzymatic approach.
| Ketone Substrate | Enzyme | Product (Lactone) | Conversion (%) | Enantiomeric Excess (%) |
| 2-Phenylcyclohexanone | Novozyme-435 | 7-Phenyl-oxepan-2-one | >99 | - |
| 2-Methylcyclohexanone | Novozyme-435 | 7-Methyl-oxepan-2-one | 88 | - |
| Cyclopentanone | [ProH]CF3SO3 | δ-Valerolactone | 96.57 | - |
| 2-Norbornanone | Cyclohexanone oxygenase | 2-Oxabicyclo[3.2.1]octan-3-one | 81 | >98 |
This table presents representative data for the Baeyer-Villiger oxidation of various cyclic ketones to illustrate the general effectiveness of the enzymatic method. Specific data for the synthesis of this compound is not currently available in the cited literature.
Oxidative Lactonisation of Diols using Alcohol Dehydrogenases
In the first step, an ADH oxidizes one of the primary alcohol groups of a diol to the corresponding aldehyde. This hydroxy aldehyde can then exist in equilibrium with its cyclic hemiacetal form (a lactol). In the second step, the same or a different ADH oxidizes the lactol to the final lactone product. nih.gov This process requires an efficient system for regenerating the NAD(P)+ cofactor, which is consumed in the oxidation steps.
For the synthesis of this compound, a suitable diol precursor would be 2,3,4-trimethylbutane-1,4-diol. The enzymatic cascade would first oxidize one of the terminal alcohols to an aldehyde, which would then cyclize to form the five-membered ring intermediate. Subsequent oxidation of this intermediate would yield the target furanone.
The following table provides illustrative data on the oxidative lactonization of different diols to their corresponding lactones using ADH-based systems. This highlights the potential of this strategy for the synthesis of substituted furanones.
| Diol Substrate | Enzyme System | Product (Lactone) | Yield (%) | Time (h) |
| 1,4-Butanediol | HLADH-SBFC | γ-Butyrolactone | >99 | 6 |
| 1,5-Pentanediol | HLADH-SBFC | δ-Valerolactone | >99 | 6 |
| 1,6-Hexanediol | HLADH-SBFC | ε-Caprolactone | 98 | 6 |
| (Z)-2-Butene-1,4-diol | HLADH-SBFC | 2(5H)-Furanone | 91 | 6 |
This table showcases representative yields for the oxidative lactonization of various diols using an alcohol dehydrogenase system, demonstrating the method's applicability. Data for the specific synthesis of this compound is not available in the cited literature.
Chemical Reactivity and Transformation Mechanisms of 5 Hydroxy 3,4,5 Trimethylfuran 2 5h One
Reactivity of the Lactone Moiety
The furanone ring, which contains an α,β-unsaturated lactone (a cyclic ester), is the central feature of the molecule's reactivity. This moiety is susceptible to various nucleophilic attacks and ring-opening reactions.
Hydrolysis Pathways
The ester linkage within the lactone ring of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. This process leads to the opening of the furanone ring to form a γ-hydroxy carboxylic acid.
Under basic conditions , the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This is typically the rate-determining step and results in a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond to yield a carboxylate and a hydroxyl group. Protonation of the carboxylate in a final workup step yields the corresponding 4-hydroxy-2,3-dimethyl-4-pentenoic acid.
Under acidic conditions , the carbonyl oxygen is first protonated, which activates the carbonyl carbon, making it more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following deprotonation, the ring opens to form the same γ-hydroxy carboxylic acid product. The acidic environment helps to facilitate both the initial protonation and the departure of the ring-opened alcohol.
The general pathway for lactone hydrolysis is summarized in the table below.
| Catalyst | Mechanism Steps | Product |
| Base | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Ring-opening to form a carboxylate. 4. Protonation (workup). | 4-hydroxy-2,3-dimethyl-4-pentenoic acid |
| Acid | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O on the carbonyl carbon. 3. Proton transfer. 4. Ring-opening. | 4-hydroxy-2,3-dimethyl-4-pentenoic acid |
Reduction Reactions to Diols (e.g., using Lithium Aluminum Hydride)
Lactones are readily reduced by powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). ic.ac.uk The reaction with this compound involves the cleavage of the ester bond and reduction of the resulting carboxylic acid and ketone functionalities.
A detailed study on the reduction of substituted furan-2(5H)-ones with lithium aluminum hydride suggests that the reaction can proceed via a 1,4-hydride attack followed by regiospecific hydridoalumination of the enolate double bond. rsc.org
| Reagent | Functional Group Targeted | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Lactone (Ester) | 2,3,5-trimethylpentane-1,4,5-triol |
Aminolysis Reactions
Aminolysis is the process of cleaving a chemical bond by reaction with an amine. The lactone ring of this compound can undergo aminolysis to form an amide. This reaction is analogous to hydrolysis but uses an amine as the nucleophile instead of water.
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the ester bond and opening the ring to form a hydroxy amide. The product of this reaction would be a γ-hydroxy-N-substituted-amide. The reactivity of the amine and the reaction conditions (e.g., temperature, solvent) will influence the rate and yield of the aminolysis. For instance, primary amines are generally more reactive than secondary amines due to less steric hindrance.
Polymerization for Polyester (B1180765) Formation
Hydroxy-lactones like this compound are potential monomers for the synthesis of polyesters through ring-opening polymerization (ROP). In this process, the cyclic ester (lactone) is opened and linked together to form a linear polymer chain. The presence of the hydroxyl group at the C5 position offers a site that can initiate the polymerization.
ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms, often requiring a catalyst. The hydroxyl group of one monomer molecule can attack and open the lactone ring of another, initiating the chain growth. This process would result in a polyester with a repeating unit derived from the ring-opened monomer. The properties of the resulting polyester would depend on factors such as the molecular weight and the stereochemistry of the monomer units. The synthesis of bio-based furanic polyesters is an area of significant research, often utilizing furan-based diols or dicarboxylic acids. researchgate.netrsc.orgnih.gov
Reactivity of the Hydroxyl Group at C5
The hydroxyl group at the C5 position is a tertiary alcohol, which significantly influences its reactivity, particularly in oxidation reactions.
Oxidation Reactions of the Hydroxyl Group
The oxidation of tertiary alcohols is generally not possible under standard conditions without breaking carbon-carbon bonds. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom that can be removed during the oxidation process.
Therefore, typical oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under mild or moderate conditions will not oxidize the tertiary hydroxyl group of this compound. Under harsh conditions, such as heating with strong oxidizing agents in an acidic medium, oxidation can occur, but it proceeds via the cleavage of the adjacent carbon-carbon bonds, leading to the degradation of the furanone ring and the formation of a mixture of smaller molecules, including ketones and carboxylic acids.
The table below summarizes the expected outcome of oxidation attempts on the C5 hydroxyl group.
| Oxidizing Agent | Reaction Conditions | Expected Outcome |
| Potassium Permanganate (KMnO₄) | Mild/Moderate | No reaction at the tertiary -OH group. |
| Chromic Acid (H₂CrO₄) | Mild/Moderate | No reaction at the tertiary -OH group. |
| Strong Oxidizing Agents (e.g., hot, acidic KMnO₄) | Harsh | C-C bond cleavage and degradation of the molecule, leading to a mixture of ketones and carboxylic acids. |
Esterification and Acylation Reactions (e.g., with acyl chlorides, anhydrides, alkyl chloroformates, Boc anhydride)
The presence of a hydroxyl group at the C5 position, characteristic of a hemiacetal, allows this compound to undergo typical acylation and esterification reactions. This reactivity is extensively documented in analogous compounds, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids). These analogs readily react with a variety of acylating agents in the presence of a base. nih.govmdpi.com
Common acylating agents successfully employed for the esterification of the 5-hydroxy group in related furanones include:
Acyl chlorides
Acid anhydrides nih.govmdpi.com
Alkyl chloroformates nih.govmdpi.com
Di-tert-butyl-dicarbonate (Boc anhydride) nih.govmdpi.com
The general mechanism involves the deprotonation of the hydroxyl group by a base, followed by nucleophilic attack of the resulting alkoxide on the electrophilic carbonyl carbon of the acylating agent. It is expected that this compound would follow a similar reaction pathway to yield the corresponding 5-acyloxy derivatives.
| Furanone Substrate | Acylating Agent | Base/Conditions | Product Type |
|---|---|---|---|
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Acyl Chloride (R-COCl) | Pyridine or Triethylamine (B128534) | 5-Acyloxy-3,4-dichloro-2(5H)-furanone |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Acid Anhydride (B1165640) ((RCO)₂O) | Base catalyst | 5-Acyloxy-3,4-dichloro-2(5H)-furanone |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Alkyl Chloroformate (R-OCOCl) | Base catalyst | 5-(Alkoxycarbonyloxy)-3,4-dichloro-2(5H)-furanone |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Boc Anhydride ((Boc)₂O) | Base catalyst | 5-(tert-Butoxycarbonyloxy)-3,4-dichloro-2(5H)-furanone |
Electrophilic and Nucleophilic Character of the Furanone Ring System
The furanone ring system in 5-hydroxy-2(5H)-furanones exhibits both electrophilic and nucleophilic properties. The reactivity is largely influenced by the arrangement of functional groups. mdpi.com
Electrophilic Sites:
C5 Carbon: The carbon atom of the hemiacetal group (C5) is highly electrophilic. chemrxiv.orgresearchgate.net This is evident in reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with arenes and heteroarenes in the presence of Lewis or Brønsted acids, which result in the formation of a new C-C bond at the C5 position. nih.govmdpi.com This reaction can be viewed as an aromatic electrophilic substitution where the furanone acts as the electrophile. nih.govmdpi.com
C2 Carbon: The lactone carbonyl carbon (C2) is an electrophilic center susceptible to attack by strong nucleophiles, which can lead to ring-opening.
C4 Carbon: In the conjugated system (O=C2-C3=C4), the C4 carbon has electrophilic character and can be attacked by nucleophiles in a Michael-type addition, especially in dihalo-substituted analogs where the halogens act as leaving groups. nih.gov
Nucleophilic Sites: While the ring itself is predominantly electrophilic, the hydroxyl group at C5 can act as a nucleophile after deprotonation, as seen in the acylation reactions discussed previously.
The presence of methyl groups at C3, C4, and C5 in this compound would modulate this reactivity. The electron-donating nature of the methyl groups might slightly reduce the electrophilicity of the C3=C4 double bond compared to unsubstituted or halogenated analogs. Steric hindrance from the methyl groups could also influence the accessibility of the electrophilic centers to incoming nucleophiles.
Ring-Chain Tautomerism and Isomerization Pathways
A key feature of 5-hydroxy-2(5H)-furanones is their existence in a chemical equilibrium with an open-chain isomer, a phenomenon known as ring-chain tautomerism. wikipedia.org The cyclic form is a hemiacetal, while the open form is a γ-keto acid. mdpi.com
For this compound, this equilibrium would be with (Z)-2,3-dimethyl-4-oxopent-2-enoic acid.
This equilibrium is sensitive to the solvent and pH. In dihalo-substituted furanones, the cyclic form is dominant in the solid state, in organic solutions, and at low pH. mdpi.com However, under basic conditions, deprotonation shifts the equilibrium toward the acyclic carboxylate form. nih.govmdpi.com This open form is often the reactive species in reactions with certain nucleophiles, such as amino acids and nucleobases. nih.govmdpi.com For instance, the reaction of mucochloric acid with amino acids under acidic conditions proceeds via the acyclic form, leading to the formation of a lactam. mdpi.com
Under certain conditions, 5-hydroxy-2(5H)-furanone can also isomerize into succinic anhydride. wikipedia.org
Comparative Reactivity with Dihalo-Substituted 5-Hydroxy-2(5H)-furanones
The reactivity of this compound is best understood by comparing it to its highly reactive and well-studied dihalogenated counterparts, such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) and its dibromo analog (mucobromic acid, MBA). The presence of two labile halogen atoms on the C3 and C4 carbons of these molecules provides additional reaction pathways not available to the trimethylated compound. mdpi.comnih.gov
A primary mode of reactivity for dihalo-substituted furanones involves nucleophilic substitution at the vinyl carbons C3 and C4. These reactions are facile due to the electron-withdrawing nature of the halogens and the carbonyl group. A wide variety of nucleophiles have been employed, including those based on oxygen, nitrogen, and sulfur. mdpi.com
S-Nucleophiles: Mercaptans can attack MCA, with the site of substitution (C4 or C5) depending on the reaction conditions. nih.govmdpi.com For example, reaction with 2-mercaptoethanol (B42355) in the presence of triethylamine leads to substitution at the C4 position. nih.gov
N-Nucleophiles: Amines readily react with dihalo-furanones, often leading to substitution at C4.
O-Nucleophiles: Phenols and their derivatives are effective nucleophiles, typically substituting at the C5 position via displacement of a carbonate group derived from the initial 5-hydroxy functionality. nih.govmdpi.com
In contrast, this compound lacks the halogen leaving groups, and therefore cannot undergo these nucleophilic substitution reactions at the C3 and C4 positions. Its reactivity at these positions would be limited to additions to the double bond, which are less favorable due to the presence of the electron-donating methyl groups.
| Reaction Type | Dihalo-Substituted 5-Hydroxy-2(5H)-furanones | This compound |
|---|---|---|
| Substitution at C3/C4 | Facile reaction with N, S, O-nucleophiles. Halogens act as good leaving groups. | Not possible. Methyl groups are not leaving groups. |
| Substitution at C5 | Readily occurs with various nucleophiles (e.g., arenes, phenols). | Expected to occur, but potentially sterically hindered by the C5-methyl group. |
The versatile reactivity of dihalo-substituted furanones allows them to serve as precursors for other heterocyclic systems through ring transformation reactions.
While the direct transformation of 5-hydroxy-2(5H)-furanones into pyrrol-2(5H)-ones is not the most common pathway, related transformations are well-established for the dihalo analogs. For instance, the reaction of MCA with amino acids under reductive conditions can lead to the formation of lactams (pyrrolidinones), which are structurally related to pyrrol-2(5H)-ones. mdpi.com This multi-step mechanism involves the reaction of the open-chain tautomer with the primary amino group, followed by imine formation, reduction, and subsequent cyclization. mdpi.com
More directly, reactions with bifunctional N-nucleophiles can lead to different heterocyclic cores. The reaction of MCA or its derivatives with hydrazine (B178648) and its derivatives in acidic solutions leads to a ring transformation that yields 4,5-dihalogeno-3(2H)-pyridazinones, not pyrrolones. nih.govmdpi.com The formation of pyrrolone derivatives from furanones typically involves reaction with primary amines, where the amine nitrogen displaces the ring oxygen atom. The substitution pattern on the furanone ring is critical in directing the outcome of such reactions.
For this compound, a reaction with a primary amine (R-NH₂) could theoretically proceed via nucleophilic attack at the C2 carbonyl, ring opening, and subsequent dehydration and cyclization to form a 1-substituted-3,4,5-trimethyl-1H-pyrrol-2(5H)-one. However, the specific conditions and feasibility for this transformation would require experimental validation.
Ring Transformation Reactions
Formation of Pyridazinone Derivatives
The chemical reactivity of this compound allows for its transformation into various heterocyclic compounds, including pyridazinone derivatives. This conversion is typically achieved through a ring transformation reaction involving condensation with hydrazine or its derivatives. While direct studies on this compound might be limited, the reaction mechanism can be understood by analogy to structurally similar 2(5H)-furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones. nih.gov
The reaction is generally carried out in an aqueous acidic solution at elevated temperatures. nih.gov The proposed mechanism commences with the protonation of the hydroxyl group at the C5 position of the furanone ring, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequently, a nucleophilic attack by the hydrazine derivative on the carbonyl carbon (C2) of the furanone ring occurs. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the stable six-membered pyridazinone ring.
The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate (B1144303) in ethanol (B145695) has been shown to produce 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones. nih.gov This further supports the general reactivity of furanone rings with hydrazine derivatives to yield pyridazinones. The expansion of the five-membered furanone ring to a six-membered pyridazinone ring can lead to compounds with altered biological activities. nih.gov
A generalized reaction scheme for the formation of a pyridazinone derivative from this compound and a hydrazine derivative (R-NHNH₂) can be depicted as follows:
| Reactant | Reagent | Conditions | Product |
| This compound | Hydrazine Derivative (R-NHNH₂) | Aqueous acidic solution, Heat | 4,5-dimethyl-6-(1-hydroxyethyl)-2H-pyridazin-3-one derivative |
Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 3,4,5 Trimethylfuran 2 5h One
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful technique utilized to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. This method provides valuable information about the connectivity of atoms within a molecule. For 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one, the fragmentation patterns can be predicted based on the known behavior of similar furanone structures in mass spectrometry. acs.orgimreblank.ch
Upon ionization, the molecular ion [M]+• is expected to undergo a series of characteristic fragmentation pathways. A primary loss would likely involve the elimination of a methyl radical (•CH₃) from the C5 position, a common fragmentation for compounds with a tertiary alcohol. Another significant fragmentation pathway could be the loss of a water molecule (H₂O) from the hydroxyl group and a hydrogen atom from one of the methyl groups. The cleavage of the furanone ring itself can also occur, leading to the formation of various smaller fragment ions.
A plausible fragmentation scheme for this compound is outlined below, predicting the major fragment ions that would be observed in a tandem mass spectrum.
Interactive Data Table: Predicted Tandem Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |
| 142 | [M - CH₃]⁺ | CH₃ | 127 |
| 142 | [M - H₂O]⁺ | H₂O | 124 |
| 142 | [M - CO]⁺ | CO | 114 |
| 142 | [M - C₂H₅]⁺ | C₂H₅ | 113 |
| 127 | [M - CH₃ - CO]⁺ | CO | 99 |
| 124 | [M - H₂O - CO]⁺ | CO | 96 |
Note: The fragmentation pattern is predictive and based on the analysis of structurally related furanone compounds. Actual experimental data may show variations in the relative intensities of these ions.
X-ray Crystallography for Solid-State Structure Determination
Interactive Data Table: Representative Crystallographic Data for a Substituted 2(5H)-Furanone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 829.5 |
| Z | 4 |
Note: This data is representative of a substituted 2(5H)-furanone and is provided for illustrative purposes. The actual crystallographic parameters for this compound would need to be determined experimentally.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. libretexts.org For this compound, with the molecular formula C₇H₁₀O₃, the theoretical elemental composition can be calculated with high precision. Experimental determination of the weight percentages of carbon, hydrogen, and oxygen serves as a crucial verification of the compound's purity and empirical formula.
The theoretical percentages are calculated based on the atomic masses of the constituent elements. For C₇H₁₀O₃, the molecular weight is approximately 142.15 g/mol .
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical % |
| Carbon | C | 12.011 | 7 | 84.077 | 59.15% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.09% |
| Oxygen | O | 15.999 | 3 | 47.997 | 33.76% |
Experimental results from combustion analysis would be expected to align closely with these theoretical values, typically within a ±0.4% margin, to confirm the elemental integrity of the synthesized compound.
Derivatives and Analogs of 5 Hydroxy 3,4,5 Trimethylfuran 2 5h One
Synthesis of Substituted Furanone Derivatives
The hydroxyl group at the C-5 position of the furanone ring is readily derivatized to form ethers, such as alkoxy and silyloxy derivatives.
Alkoxy Derivatives: The synthesis of 5-alkoxy furanones can be achieved through acid-catalyzed reactions of the parent 5-hydroxyfuranone with an appropriate alcohol. nih.gov For example, reacting 3,4-dihalo-5-hydroxy-2(5H)-furanones with alcohols in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid yields the corresponding 5-alkoxy derivatives. nih.gov This general methodology can be applied to 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one to produce a range of 5-alkoxy-3,4,5-trimethylfuran-2(5H)-ones.
Silyloxy Derivatives: Silylation is a common strategy to protect hydroxyl groups or to modify a compound's physicochemical properties, such as lipophilicity. The synthesis of 5-O-silyloxy derivatives has been successfully demonstrated for structurally related compounds like 3,4-dibromo-5-hydroxyfuran-2(5H)-one (mucobromic acid). mdpi.com In a typical procedure, the parent compound is dissolved in an anhydrous solvent such as dimethylformamide (DMF) and treated with a silyl (B83357) chloride (e.g., tert-butyldimethylsilyl chloride, triisopropylsilyl chloride) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at a reduced temperature (0 °C). mdpi.com This method provides the desired 5-O-silyl ethers in good yields and can be adapted for the silylation of this compound.
| Silyl Chloride Reagent | Resulting Silyl Group | Reported Yield |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | Data not specified |
| Triethylsilyl chloride (TESCl) | -Si(CH₂CH₃)₃ | Data not specified |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | -Si(CH₃)₂(C(CH₃)₃) | 76% |
| Triisopropylsilyl chloride (TIPSCl) | -Si(CH(CH₃)₂)₃ | 65% |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | -Si(Ph)₂(C(CH₃)₃) | 32% |
To enhance bioavailability or to target specific biological pathways, this compound can be conjugated with amino acids. These conjugates are typically formed by creating an ester linkage between the C-5 hydroxyl group of the furanone and the carboxyl group of an N-protected amino acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate this reaction. Following the coupling, the amino acid's protecting group (e.g., Boc or Cbz) can be removed under appropriate conditions to yield the final conjugate. nih.gov Research has described the synthesis of chiral 2(5H)-furanone analogues that incorporate amino acids, demonstrating the feasibility of creating these hybrid molecules. researchgate.net
The introduction of a cyano (-CN) group can significantly alter the electronic properties and biological activity of a heterocyclic compound. While direct cyanation of the 3,4,5-trimethylfuran-2(5H)-one ring is not well-documented, related structures have been synthesized from furanone precursors. For instance, the condensation of 3-acetyl-4,5,5-trimethylfuran-2(5H)-one with malononitrile, followed by an intramolecular condensation, leads to the formation of a 6-amino-dihydroisobenzofuran-5-carbonitrile. researchgate.net This reaction demonstrates that the furanone scaffold can be used as a starting material to build more complex, cyano-containing heterocyclic systems. researchgate.net
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogs of 3,4,5-trimethylfuran-2(5H)-one, also known as trimethylbutenolide (TMB), research has focused on its activity as a seed germination inhibitor that can antagonize the promoting effects of karrikinolide (KAR₁).
Studies involving synthetic analogs have revealed key structural requirements for this inhibitory activity. Modifications have been explored at the C-3, C-4, and C-5 positions of the furanone ring, as well as heteroatom substitution within the lactone ring itself.
Key findings from SAR studies include:
Substitution at C-5: Replacing the C-5 methyl group with larger or more complex groups can have varied effects. For instance, a vinyl group at C-5, as in (5RS)-3,4-dimethyl-5-vinylfuran-2(5H)-one, retains inhibitory activity similar to the parent compound.
Heteroatom Substitution: Replacing the oxygen atom in the lactone ring (position 1) with sulfur to form (5RS)-3,4,5-trimethyl-2(5H)-thiophenone results in a compound with comparable germination inhibitory activity. In contrast, creating N-alkylated lactam analogs generally reduces the inhibitory activity.
| Compound Name | Modification from Parent Compound | Relative Inhibitory Activity |
|---|---|---|
| (5RS)-3,4,5-Trimethylfuran-2(5H)-one (TMB) | Reference Compound | High |
| (5RS)-3,4-Dimethyl-5-vinylfuran-2(5H)-one | C-5 methyl replaced with vinyl | High (similar to TMB) |
| 3,4-Dimethyl-5,5-divinylfuran-2(5H)-one | C-5 methyl replaced with two vinyl groups | High (similar to TMB) |
| (5RS)-3,4,5-Trimethyl-2(5H)-thiophenone | Ring oxygen replaced with sulfur | High (similar to TMB) |
| N-Alkyl Lactam Analogs | Ring oxygen replaced with a nitrogen-alkyl group | Reduced |
These studies are vital for designing more potent inhibitors and for developing molecular probes to investigate the mechanism of action.
Design and Synthesis of Photoaffinity Probes for Mechanistic Investigations
To identify the specific biological targets and understand the mode of action of 3,4,5-trimethylfuran-2(5H)-one, photoaffinity probes have been developed. researchgate.net Photoaffinity labeling is a powerful technique where a probe, designed to mimic the bioactive molecule, forms a covalent bond with its biological target upon photoactivation. nih.gov
A typical photoaffinity probe consists of three key components:
Pharmacophore: The core structure of the bioactive molecule, in this case, the 3,4,5-trimethylfuran-2(5H)-one scaffold, which is responsible for binding to the target.
Photoreactive Group: A moiety that is stable in the dark but forms a highly reactive intermediate (e.g., a carbene or nitrene) upon irradiation with UV light. Common photoreactive groups include diazirines, benzophenones, and aryl azides. enamine.net
Linker and Reporter Tag: A chemical linker that connects the pharmacophore to a reporter tag, such as biotin (B1667282) or a fluorescent dye. The tag allows for the detection, isolation, and identification of the covalently labeled target protein. mdpi.com
The design of a photoaffinity probe for TMB would involve synthetically attaching a linker, which terminates in a photoreactive group like a diazirine, to the furanone core. The point of attachment would be chosen based on SAR data to minimize disruption of the binding interaction. After the probe is introduced into a biological system and allowed to bind to its target, UV irradiation triggers the photoreactive group, creating a covalent link. The tagged protein can then be purified (e.g., using streptavidin beads if biotinylated) and identified via techniques like mass spectrometry.
Biological Activities and Mechanistic Research of 5 Hydroxy 3,4,5 Trimethylfuran 2 5h One and Its Derivatives
Phytochemistry and Plant Growth Regulation Research
Research has identified certain furanone derivatives as potent inhibitors of seed germination. A notable example is 3,4,5-trimethyl-2(5H)-furanone, a butenolide isolated from plant-derived smoke. researchgate.netresearchgate.net This compound has been shown to significantly reduce the germination-stimulating effects of other smoke-derived compounds like karrikinolide (KAR1). researchgate.net The inhibitory action of 3,4,5-trimethyl-2(5H)-furanone highlights its potential as a natural plant growth regulator. researchgate.netnih.gov While 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one is a closely related compound, and has been synthesized, specific studies detailing its seed germination inhibitory activity are not extensively documented in the available literature. researchgate.net
The antagonistic relationship between germination inhibitors and promoters from smoke suggests a complex regulatory system in post-fire environments, which could have important ecological implications for seed dormancy and germination. researchgate.net
Table 1: Seed Germination Activity of a Related Furanone Derivative
| Compound | Source | Observed Activity | Reference |
|---|
The interaction of furanone derivatives with plant physiological processes extends from the molecular to the ecological level. The balance between germination-promoting and inhibiting compounds, such as those found in smoke, is crucial for the natural regeneration of flora. researchgate.net The mechanisms through which these compounds exert their effects are thought to involve interactions with the hormonal signaling pathways that govern seed dormancy and germination. nih.gov While the precise interactions of this compound with plant physiological processes are not yet fully elucidated, the study of related compounds provides a framework for understanding its potential roles.
Antimicrobial and Antifungal Research
Derivatives of 2(5H)-furanone have demonstrated significant antimicrobial and antifungal properties, making them a subject of interest for potential applications in controlling microbial growth.
Various derivatives of 2(5H)-furanone have been shown to inhibit the growth of pathogenic and spoilage bacteria. For instance, brominated furanones can inhibit biofilm formation by Salmonella enterica serovar Typhimurium. nih.gov Some of these compounds exhibit toxic effects on Salmonella at certain concentrations. nih.gov Similarly, other furanone derivatives have been found to be mutagenic in Salmonella strains, indicating an interaction with bacterial DNA. nih.gov
In the case of the Gram-positive bacterium Bacillus subtilis, certain halogenated furanones have been found to inhibit growth and efficiently prevent biofilm formation. researchgate.net Specifically, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to inhibit both the growth and swarming motility of B. subtilis in a concentration-dependent manner. nih.govpsu.edu Furthermore, thio derivatives of 2(5H)-furanone have been identified as repressors of biofilm formation in B. subtilis. nih.gov
Table 2: Antibacterial Activity of 2(5H)-Furanone Derivatives
| Derivative Type | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| Brominated Furanones | Salmonella typhimurium | Inhibition of biofilm formation, toxic effects at 500 µM | nih.gov |
| 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone | Salmonella typhimurium | Mutagenic activity | nih.gov |
| Halogenated Furanones | Bacillus subtilis | Inhibition of growth and biofilm formation | researchgate.net |
| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | Inhibition of growth, swarming motility, and biofilm formation | nih.govpsu.edu |
The antimicrobial effects of furanone derivatives are believed to stem from several mechanisms of action. In Salmonella, brominated furanones have been shown to interfere with the synthesis of flagella by repressing genes involved in flagellar biosynthesis. nih.gov This action hinders bacterial motility, which is often a key factor in virulence and biofilm formation.
For Bacillus subtilis, it is proposed that furanones affect the regulatory pathways that lead to biofilm formation. researchgate.netsemanticscholar.org One potential target for these compounds is the global regulator Spo0A. researchgate.net The inhibition of biofilm-related genes suggests a direct or indirect interaction with the regulatory proteins that control their expression. Additionally, some furanones are known to interfere with quorum sensing, a cell-to-cell communication system that regulates various bacterial behaviors, including biofilm formation. psu.edu
The 2(5H)-furanone scaffold is present in a variety of compounds that exhibit a wide range of biological activities, including antifungal properties. researchgate.net While specific studies on the fungicidal properties of this compound are limited, the broader class of furanone derivatives has been investigated for its potential to inhibit fungal growth. Further research is needed to fully characterize the antifungal spectrum and efficacy of this specific compound and its close analogs.
Antioxidant Research
The furan-2(5H)-one scaffold, a core component of this compound, is present in numerous compounds that have been investigated for their antioxidant properties. Research into various derivatives has revealed significant potential in mitigating oxidative stress through different mechanisms, including scavenging free radicals and inhibiting lipid peroxidation. mdpi.comdovepress.comnih.gov These activities are often attributed to the electronic and structural features of the furanone ring system. nih.gov
Derivatives of 2(5H)-furanone have demonstrated notable efficacy as scavengers of superoxide (B77818) anions (O₂⁻), which are highly reactive oxygen species implicated in cellular damage. Furanones are recognized as potent superoxide anion scavengers. dovepress.com For instance, a study on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones identified one particular derivative, compound 5g which features a 2,3-dihydroxy phenyl group, as a powerful antioxidant. nih.gov This compound exhibited a superoxide anion quenching capacity with a half-maximal inhibitory concentration (IC₅₀) of 0.187 mM. nih.govresearchgate.net The generation of superoxide radicals can be measured non-enzymatically, and the ability of a compound to neutralize these radicals indicates its potential to counteract oxidative stress. arxiv.org The scavenging ability of furanone derivatives highlights their potential contribution to cellular protection against superoxide-induced damage. nih.gov
Lipid peroxidation is a critical process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Several furanone derivatives have been shown to inhibit this process effectively. nih.gov The same 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative (compound 5g) that showed potent superoxide scavenging also displayed a strong lipid peroxidation inhibitory effect, with an IC₅₀ value of 0.129 mM. nih.govresearchgate.net Another related compound, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), was found to lower the levels of thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov Studies on other compounds with similar core structures, such as 5-hydroxyoxindole (B181108) and its derivatives, have also shown significant suppression of lipid peroxidation, indicating the therapeutic potential of these classes of compounds as antioxidants. nih.gov
The antioxidant activity of furanone derivatives extends to the protection of vital cellular structures like human erythrocyte membranes from oxidative damage. The Maillard reaction product 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) has been specifically shown to protect against iron ion-induced oxidative modification of human erythrocyte membranes. nih.gov In experiments, HEMF lowered the levels of TBARS and protein aggregates in erythrocyte membranes that were treated with iron ions. nih.gov Furthermore, Western blot analysis confirmed that HEMF decreased the aggregation of band 3 protein, a major protein in erythrocyte membranes, which is induced by iron. nih.gov Similarly, 5-hydroxymethylfurfural (B1680220) (5-HMF), another furan (B31954) derivative, was found to inhibit hemolysis (the rupture of red blood cells) induced by the free radical generator AAPH in a dose-dependent manner. nih.gov This protective effect was associated with a reduction in reactive oxygen species and an increase in the activities of antioxidant enzymes within the erythrocytes. nih.gov
Anti-inflammatory Research
The furan-2(5H)-one ring is a structural motif found in compounds with significant anti-inflammatory properties. nih.gov Oxygen-derived free radicals are known contributors to inflammatory disorders, linking antioxidant and anti-inflammatory activities. nih.govresearchgate.net Research on 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives revealed potent anti-inflammatory activity in models of phorbol (B1677699) ester-induced ear edema in mice and carrageenan-induced paw edema in rats. nih.govresearchgate.net The activity of these compounds was comparable to that of established anti-inflammatory drugs like indomethacin, with evidence suggesting that cyclooxygenase (COX) inhibition may be part of their mechanism of action. nih.govresearchgate.net The development of the COX-2 selective nonsteroidal anti-inflammatory agent rofecoxib (B1684582) (Vioxx) utilized dihalomuco acids like 3,4-dibromo-2(5H)-furanone in its synthesis, further underscoring the relevance of this chemical scaffold in the field of anti-inflammatory drug discovery. nih.gov Some furanones extracted from mushrooms have also shown effective anti-inflammatory activities. dovepress.com
Anticancer Research (Focus on Derivatives)
The 2(5H)-furanone skeleton is a prominent pharmacophore in the design and discovery of new anticancer agents. mdpi.comnih.gov Numerous studies have synthesized and evaluated a wide range of furanone derivatives, demonstrating their cytotoxic potential against various human cancer cell lines. nih.govnih.govrsc.org
Derivatives of 5-hydroxy-furan-2(5H)-one have shown significant and sometimes selective cytotoxic activity against several cancer cell lines, including colon (HCT116), breast (MCF-7), and cervical (HeLa) cancer cells.
HCT116 (Colon Carcinoma): Silyl (B83357) ether derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have been shown to be particularly effective against colon cancer cells. nih.gov For example, compounds designated 3a and 3d exhibited excellent antiproliferative activity specifically in the HCT116 cell line, with IC₅₀ values of 1.3 µM and 1.6 µM, respectively. nih.gov Another derivative, compound 3b, was effective across multiple cell lines and completely stopped the regrowth of HCT116 colonies after treatment. nih.gov Other furan-2(3H)-one derivatives have also shown robust cytotoxic activity against HCT116 cells. rsc.org
MCF-7 (Breast Adenocarcinoma): Various furan-2(5H)-one derivatives have demonstrated potent cytotoxic effects on the MCF-7 breast cancer cell line. A series of 3,4,5-trisubstituted 2(5H)-furanones was synthesized, with one compound, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, showing significant antitumor activity with an IC₅₀ value of 0.002 µM, which was more potent than the reference drug. nih.gov Other newly designed furan-based derivatives also exhibited good cytotoxic activity against MCF-7 cells, with IC₅₀ values as low as 2.96 µM and 4.06 µM. nih.govresearchgate.net
HeLa (Cervical Carcinoma): The cytotoxic potential of furanone derivatives has also been confirmed against HeLa cells. A dithiocarbamate (B8719985) derivative containing a 2(5H)-furanone-piperazine group showed very high in vitro cytotoxic activity against the HeLa cell line, with an IC₅₀ of 0.06 µM. mdpi.com Additionally, an amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate was reported to have potential bioactivity against the HeLa cell line with an IC₅₀ of 62.37 μg/mL. researchgate.net
Interactive Data Table: Cytotoxic Activity of Furan-2(5H)-one Derivatives
| Cell Line | Derivative Class | Specific Compound | IC₅₀ Value | Source |
| HCT116 | Silyl ether of 3,4-dibromo-5-hydroxy-furan-2(5H)-one | Compound 3a | 1.3 µM | nih.gov |
| HCT116 | Silyl ether of 3,4-dibromo-5-hydroxy-furan-2(5H)-one | Compound 3d | 1.6 µM | nih.gov |
| MCF-7 | 3,4,5-trisubstituted 2(5H)-furanone | Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | 0.002 µM | nih.gov |
| MCF-7 | Pyridine carbohydrazide (B1668358) furan derivative | Compound 4 | 4.06 µM | nih.govresearchgate.net |
| MCF-7 | N-phenyl triazinone furan derivative | Compound 7 | 2.96 µM | nih.govresearchgate.net |
| HeLa | Dithiocarbamate 2(5H)-furanone-piperazine | Compound L | 0.06 µM | mdpi.com |
| HeLa | Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 µg/mL | researchgate.net |
Mechanisms of Action
Derivatives of the 5-hydroxy-2(5H)-furanone core have been shown to induce cancer cell death through multiple targeted pathways. Mechanistic studies have identified their ability to modulate key proteins involved in apoptosis, cell cycle regulation, and DNA replication.
Certain silyl ether derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one, also known as mucobromic acid (MBA), have been identified as potent inducers of apoptosis in colon cancer cells. nih.govnih.gov A detailed investigation into the molecular mechanism revealed that the activity of these compounds is linked to the downregulation of survivin. mdpi.comnih.gov Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division. The downregulation of survivin by these furanone derivatives removes a key barrier to apoptosis, thereby sensitizing cancer cells to programmed cell death. nih.gov For instance, treatment of HCT-116 colon cancer cells with a specific silyl derivative resulted in a notable decrease in survivin levels, contributing to the compound's pro-apoptotic effect. nih.gov
The induction of apoptosis by 5-hydroxy-2(5H)-furanone derivatives is often mediated through the activation of caspases, which are key proteases in the apoptotic signaling cascade. The same silyl ether derivatives of MBA that downregulate survivin also trigger caspase-dependent apoptosis. mdpi.comnih.govnih.gov Specifically, research has shown a significant up-regulation of cleaved caspase-3, a primary executioner caspase, in HCT-116 cells following treatment. nih.gov The activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis. This caspase activation confirms that these furanone derivatives promote cell death through a programmed, caspase-mediated pathway. nih.gov
| Compound Type | Cell Line | Mechanism | Effect |
| Silyl ether derivative of MBA | HCT-116 (Colon Cancer) | Downregulation of Survivin | Promotion of Apoptosis |
| Silyl ether derivative of MBA | HCT-116 (Colon Cancer) | Activation of Caspase-3 | Induction of Apoptosis |
DNA topoisomerase I (Topo I) is an essential enzyme that resolves DNA topological stress during replication and transcription, making it a key target for anticancer drugs. nih.gov Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and identified as significant Topo I inhibitors. nih.gov These compounds, particularly those with an exocyclic double bond on the furanone ring, demonstrated potent antiproliferative activity against several human cancer cell lines, including MCF-7, HeLa, and A549. nih.gov Further mechanistic studies on the most active compounds indicated that they not only stabilize the Topo I-DNA covalent complex, preventing the re-ligation of the DNA strand, but also interfere with the initial binding between the enzyme and DNA. nih.gov The 2(5H)-furanone scaffold is recognized as a key pharmacophore in compounds that exhibit this type of inhibitory activity. mdpi.com
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its function is often abrogated in cancer cells through overexpression of its negative regulator, Murine Double Minute 2 (MDM2). nih.gov Disrupting the MDM2-p53 protein-protein interaction is a promising strategy for reactivating p53 function. Novel classes of inhibitors based on the 2-furanone scaffold have been developed for this purpose. nih.gov X-ray crystallography has revealed that these furanone-based inhibitors bind to MDM2 in a unique manner, inducing a dimeric protein organization not previously observed with other small-molecule inhibitors. This distinct binding mode presents new opportunities for the design and optimization of potent MDM2-p53 interaction antagonists. nih.gov
Investigation of Selectivity Towards Cancer Cells
A crucial aspect of anticancer drug development is selectivity, ensuring that therapeutic agents preferentially target cancer cells over healthy cells. Various derivatives of 5-hydroxy-2(5H)-furanone have been investigated for their selective cytotoxicity.
Research has shown that the selectivity of these compounds can be precisely controlled by modifying their chemical structure. For example, the introduction of different silyl groups onto the 5-hydroxyl position of the MBA ring allows for the adjustment of both the potency and selectivity of the resulting compounds. nih.govnih.gov Similarly, a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid, MCA) demonstrated selective cytotoxicity against the A549 non-small cell lung cancer cell line compared to the healthy lung epithelial cell line BEAS-2B. nih.gov Other studies have synthesized furan-based derivatives that exhibit high selectivity for the MCF-7 breast cancer cell line over normal breast cells (MCF-10A), with selectivity indices reaching as high as 7.47. mdpi.com
| Derivative Class | Selective Against | Healthy Cell Line |
| Silyl ethers of MBA | Colorectal Cancer Cells | - |
| 5-Alkoxy derivatives of MCA | A549 (Non-small cell lung) | BEAS-2B (Lung epithelial) |
| Furan-based carbohydrazides | MCF-7 (Breast Cancer) | MCF-10A (Normal Breast) |
Insecticidal Properties
The 2(5H)-furanone ring is a structural motif found in various compounds with applications in agriculture, including insecticides. mdpi.com The natural furan ring is a key pharmacophore in compounds extracted from plants of the Meliaceae and Rutaceae families, which are known to exhibit insecticidal activities. globethesis.com
Synthetic lactones derived from furan-2(5H)-one have been evaluated for their insecticidal properties against agricultural pests like Diaphania hyalinata (melonworm). researchgate.net Furthermore, chemical modifications of the furan ring in natural products have led to derivatives with enhanced insecticidal activity against the third-instar armyworm (Mythimna separata). Some of these derivatives showed higher potency than their natural precursors and the positive control, toosendanin. globethesis.com These findings underscore the potential of the furanone scaffold in developing new and effective agrochemicals. globethesis.comresearchgate.net
Quorum Sensing Modulation (Based on similar natural furanones)
Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation. nih.govfrontiersin.org The interruption of QS, known as quorum quenching, is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. oup.comnih.gov Furanones, a class of compounds to which this compound belongs, have been identified as potent quorum sensing inhibitors (QSIs). nih.govelsevierpure.com
Natural furanones, particularly halogenated derivatives isolated from the marine alga Delisea pulchra, were among the first molecules identified with quorum quenching properties. nih.govnih.gov These compounds are structural analogues of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. nih.gov The primary mechanism of action for these furanones involves competing with AHLs for binding to their cognate LuxR-type receptor proteins. nih.govsemanticscholar.org This binding prevents the activation of target genes responsible for virulence and biofilm development. frontiersin.orgoup.com
Synthetic furanones have also been developed and shown to effectively interfere with QS in pathogens like Pseudomonas aeruginosa. oup.comnih.gov Studies using synthetic furanones demonstrated a dose-dependent inhibition of QS-regulated gene expression, leading to reduced production of virulence factors and decreased biofilm formation. oup.comresearchgate.net This interference attenuates the pathogen's virulence rather than killing it, which may reduce the likelihood of resistance development. oup.com Given the structural similarities, this compound is hypothesized to operate via a similar mechanism, acting as a competitive antagonist for AHL signaling receptors.
Table 1: Effects of Furanone Compounds on Bacterial Quorum Sensing
| Furanone Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Natural Halogenated Furanones (from D. pulchra) | Pseudomonas aeruginosa | Inhibition of biofilm formation, reduction of virulence factors. | nih.gov |
| Synthetic Furanone C-30 | Pseudomonas aeruginosa | Competes with AHL signals, inhibits RhlR independent of LasR. | nih.govnih.gov |
| Synthetic Furanone C-56 | Pseudomonas aeruginosa | Suppresses QS-controlled gene expression in vivo (mouse lung infection model). | oup.com |
Neuroprotective Effects (from smoke-derived butenolides)
Butenolides, also known as furanones, are a class of lactones that includes this compound. A closely related compound, 3,4,5-trimethylfuran-2(5H)-one, has been isolated from plant-derived smoke. nih.govcore.ac.uk While research on the direct neuroprotective effects of this specific smoke-derived butenolide is emerging, studies on other butenolides from natural sources have demonstrated significant neuroprotective activities.
Recent research has shown that butenolides isolated from marine-derived Streptomyces species can exert neuroprotective effects. nih.gov The mechanism underlying this protection involves the activation of the Tropomyosin receptor kinase B (TrkB), which is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.gov BDNF is a critical neurotrophin that plays a vital role in the survival, growth, and maintenance of neurons. nih.gov The activation of the TrkB receptor by these butenolides suggests a potential therapeutic pathway for neurodegenerative diseases, which are often characterized by the progressive loss of neuronal populations. nih.gov
The discovery of 3,4,5-trimethylfuran-2(5H)-one in plant smoke suggests that such compounds are generated during the combustion of plant material. nih.gov The structural similarity of this smoke-derived butenolide to those exhibiting neuroprotective properties provides a strong rationale for investigating the potential of this compound and similar molecules as neuroprotective agents. Their ability to activate crucial receptors like TrkB could offer a novel approach to mitigating neuronal damage and degeneration.
Table 2: Neuroprotective Activity of Selected Butenolides
| Compound | Source | Proposed Mechanism of Action | Cellular Model | Reference |
|---|---|---|---|---|
| Butenolide Derivatives (7, 10, 11, 13, 14) | Marine-derived Streptomyces sp. | Activation of TrkB receptor | TrkB-expressing NIH-3T3 cells | nih.gov |
| Butanolides (3, 4) | Marine-derived Streptomyces sp. | Activation of TrkB receptor | TrkB-expressing NIH-3T3 cells | nih.gov |
Natural Occurrence and Biosynthesis of Furanones with Structural Similarities
Isolation from Plant-Derived Smoke
Plant-derived smoke contains a complex mixture of chemical compounds, some of which have significant biological activities. Among these are furanones, which can influence seed germination.
3,4,5-trimethylfuran-2(5H)-one : This compound, a structural analog of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one, has been isolated from plant-derived smoke. dergipark.org.trresearchgate.netresearchgate.net It is recognized as a germination inhibitor. dergipark.org.trresearchgate.netnih.gov Its presence in smoke is ecologically significant, as it can antagonize the effects of germination promoters also found in smoke, such as karrikins. nih.gov The interaction between these compounds with opposing effects on seed germination may play a crucial role in regulating plant life cycles in post-fire environments. nih.gov The concentration of these compounds in smoke-water solutions is a critical factor; higher concentrations tend to inhibit germination, while lower, diluted concentrations can have a promoting effect. dergipark.org.tr
A variety of furanones have been identified in plant-derived smoke, highlighting the chemical diversity generated from the combustion of plant materials. researchgate.netresearchgate.netnih.gov
| Compound Name | Observed Effect | Source Reference |
|---|---|---|
| 3,4,5-trimethylfuran-2(5H)-one | Germination inhibitor | dergipark.org.trresearchgate.netnih.gov |
| 5,5-dimethylfuran-2(5H)-one | Germination inhibitor | nih.gov |
| (5RS)-5-ethylfuran-2(5H)-one | Germination inhibitor | nih.gov |
| 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikin 1) | Germination promoter | nih.gov |
Occurrence in Plants and Marine Organisms
Furanones are notable secondary metabolites in a variety of plants and marine organisms.
In Plants : Several 4-hydroxy-3(2H)-furanones are key flavor compounds in fruits such as strawberry, raspberry, pineapple, and tomato. nih.gov Their biosynthesis route in these plants is not yet fully understood. nih.gov
In Marine Organisms : The red alga Delisea pulchra is a well-studied source of halogenated furanones. nih.govoup.comfrontiersin.org These compounds act as a defense mechanism for the alga by preventing the colonization of its surfaces by bacteria. nih.govoup.com They achieve this by interfering with bacterial quorum sensing, a cell-to-cell communication system. nih.gov These natural furanones are also known to deter grazing by marine herbivores. nih.gov Other furanone derivatives have been isolated from various marine organisms, including sponge-derived yeast and other algae, indicating their widespread distribution in marine ecosystems. researchgate.netmdpi.comnih.gov
Microbial Formation Pathways
Microorganisms, particularly yeasts and bacteria, are capable of biosynthesizing a range of furanone compounds. These compounds are often important flavor components in fermented foods.
The yeast Zygosaccharomyces rouxii, a key microorganism in the fermentation of soy sauce (shoyu) and miso, is known to produce the potent flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol (B68789)®. nih.govacs.orgmdpi.com
Precursors and Conditions : The production of HDMF by Z. rouxii is significantly influenced by the culture conditions. The presence of D-fructose 1,6-bisphosphate as a precursor is crucial for its biosynthesis. nih.govacs.orgacs.org Aerobic conditions enhance the production of HDMF. acs.org Studies have shown that cell growth and HDMF formation are also heavily dependent on the pH of the medium and the concentration of sodium chloride. acs.org Higher pH values positively affect HDMF formation, while salt stress also stimulates its production. acs.org
| Parameter | Condition | Effect on HDMF Production | Source Reference |
|---|---|---|---|
| Precursor | D-fructose 1,6-bisphosphate | Essential for production | acs.orgacs.org |
| Aeration | Aerobic | Higher yield | acs.org |
| pH | Higher pH values (optimal ~5.1) | Positive effect | acs.org |
| Salt (NaCl) | Increased concentration | Stimulates formation | acs.org |
The biosynthetic pathway of HDMF in Z. rouxii has been investigated through the identification of key intermediates. By using a trapping reagent, o-phenylenediamine, researchers have been able to capture α-dicarbonyl compounds formed in the culture medium. asm.org
This technique led to the identification of several quinoxaline (B1680401) derivatives, which are formed from the reaction between the trapping agent and the dicarbonyl intermediates. asm.org The characterization of these derivatives confirmed the presence of compounds like 1-deoxy-2,3-hexodiulose-6-phosphate in the culture medium. asm.org This compound is a generally expected but previously unidentified intermediate in the formation pathway of HDMF. asm.org The detection of these intermediates provides strong evidence for the specific enzymatic steps involved in the conversion of D-fructose-1,6-bisphosphate to HDMF by the yeast. asm.org
Formation via Maillard Reaction in Food Systems
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a primary route for the formation of many furanones in food. nih.gov This non-enzymatic browning reaction is responsible for the characteristic flavor and aroma of a wide range of cooked, roasted, and baked goods. researchgate.net
Furanone Formation : Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) and its homolog, 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (homofuraneol), are well-known products of the Maillard reaction. nih.govimreblank.ch These furanones contribute sweet, caramel-like flavors to foods. imreblank.ch
Precursors and Mechanisms : The specific type of furanone formed is dependent on the precursor sugars and amino acids involved. imreblank.ch For instance, hexoses are precursors to furaneol, while pentoses lead to the formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch However, studies have shown that furaneol and homofuraneol can also be formed from pentose (B10789219) sugars in the presence of specific amino acids like glycine (B1666218) and alanine, through mechanisms involving chain elongation of sugar-derived intermediates. imreblank.ch The formation pathways can be complex, sometimes involving the intact carbon skeleton of the sugar or the recombination of smaller sugar fragments. fao.orgresearchgate.net
Future Directions and Advanced Research Perspectives for 5 Hydroxy 3,4,5 Trimethylfuran 2 5h One
Development of Novel and Sustainable Synthetic Routes
The industrial viability of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one and its derivatives is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. Current research trends are moving away from traditional multi-step syntheses toward more sustainable approaches that utilize renewable feedstocks.
Key strategies for the synthesis of the core 5-hydroxyfuran-2(5H)-one scaffold, which can be adapted for the trimethylated analog, include:
Biomass Valorization : A prominent route involves the oxidation of furfural (B47365), a key platform chemical derived from lignocellulosic biomass. researchgate.net Efficient methods using titanium silicalite-1 (TS-1) catalysts have been developed for the oxidation of furfural to 5-hydroxy-2(5H)-furanone at room temperature, achieving high yields. researchgate.netfigshare.com Another innovative approach is the electrocatalytic oxidation of furfural, which uses water as the oxygen source and can proceed with high selectivity. rsc.org
Transformations of Carboxylic Acids : Methods starting from 2-oxocarboxylic acids represent a direct pathway to the furanone ring system. bohrium.com
Modifications of Furan (B31954) Derivatives : Syntheses can proceed through furan-2-one intermediates, employing methods such as photooxidation of substituted furans. bohrium.com
Future research will likely focus on one-pot syntheses and catalytic systems that minimize waste and energy consumption, further enhancing the green credentials of this class of compounds.
| Synthetic Strategy | Precursor | Key Features | Potential for Sustainability |
| Catalytic Oxidation | Furfural | High yield at room temperature; uses biomass-derived precursor. researchgate.netfigshare.com | High |
| Electrocatalytic Route | Furfural | Uses water as an oxygen source; high selectivity. rsc.org | High |
| Cyclocondensation | 2-Oxocarboxylic Acids | Utilizes simple and available precursors. bohrium.com | Moderate |
| Photooxidation | Furan Derivatives | Direct route to the furanone ring. bohrium.com | Moderate |
Exploration of New Reactivity Profiles and Transformation Pathways
The 5-hydroxy-2(5H)-furanone core is a highly reactive and versatile chemical entity. The presence of a hydroxyl group, a carbonyl group, and a conjugated double bond allows for a wide range of chemical transformations. mdpi.comnih.gov The reactivity is attributed to the electrophilicity of the carbon atom attached to the hydroxyl group. researchgate.netchemrxiv.org
Key transformation pathways that are ripe for further exploration include:
Reduction and Oxidation : The furanone ring can be selectively reduced to yield valuable products like γ-butyrolactone (GBL) and 1,4-butanediol (BDO), or oxidized to produce maleic acid. figshare.com
Reductive Aminolysis : This pathway allows for the synthesis of nitrogen-containing heterocycles such as 2-pyrrolidone. figshare.com
Acylation and Esterification : The hydroxyl group at the C5 position readily reacts with acylating agents like acyl chlorides and anhydrides. mdpi.comnih.gov
Ring-Chain Tautomerism : 5-Hydroxy-2(5H)-furanone exists in equilibrium with its open-chain isomer, cis-β-formylacrylic acid, which influences its reactivity and potential transformations. wikipedia.org
Nucleophilic Substitution : Halogenated analogs, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, are particularly reactive and undergo nucleophilic substitution, offering a gateway to a wide array of functionalized derivatives. nih.gov
Future studies on this compound will aim to elucidate how the methyl substituents modulate the reactivity of the furanone core, potentially unlocking new synthetic pathways to novel compounds.
Rational Design and Synthesis of Structurally Diverse Analogs with Tailored Bioactivities
A significant area of future research lies in the rational design and synthesis of analogs of this compound to create compounds with specific, enhanced, or entirely new biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor.
Research has already demonstrated the potential of this approach. A study involving the synthesis of eleven analogs of 3,4,5-trimethylfuran-2(5H)-one revealed key structural features necessary for its germination inhibitory activity. nih.gov This work provides a foundation for designing more potent inhibitors or, conversely, modifying the structure to eliminate this activity while introducing another, such as insecticidal or antiproliferative effects. researchgate.netresearchgate.net
Strategies for Analog Design:
Modification of Substituents : Systematically altering the methyl groups on the furanone ring to other alkyl or functional groups to probe their effect on bioactivity.
Introduction of Heteroatoms : Replacing carbon atoms in the ring or substituents with nitrogen, oxygen, or sulfur to modulate electronic properties and biological interactions.
Bioconjugation : Attaching the furanone moiety to other bioactive molecules, such as phospholipids or fatty acids, to create hybrid compounds with potentially synergistic effects. researchgate.net
The goal is to develop a library of diverse analogs, enabling the fine-tuning of biological activity for applications in agriculture and medicine.
| Analog Type | Design Strategy | Potential Bioactivity | Reference |
| Alkyl/Aryl Analogs | Varying substituents on the furanone ring | Germination Inhibition | nih.gov |
| 5-Alkoxy Derivatives | Modification at the C5 position | Insecticidal | researchgate.net |
| Bioconjugates | Attachment to lipids/fatty acids | Antiproliferative | researchgate.net |
Advanced Mechanistic Investigations into Molecular Targets and Biological Interactions
Understanding the precise mechanism of action of this compound is paramount for its development as a useful agrochemical or therapeutic agent. Its known role as a germination inhibitor that can counteract the effect of the germination promoter karrikinolide (KAR1) suggests a specific biological target. nih.gov
Future research will employ advanced techniques to unravel these molecular interactions:
Molecular Probes : The synthesis of photoaffinity probes, which involves incorporating a reactive group into the molecule, is a powerful strategy. researchgate.net These probes can be used to covalently link the furanone to its biological receptor, allowing for its identification and characterization.
Computational Modeling : In silico studies, including molecular docking and dynamics simulations, can predict potential binding sites on target proteins and elucidate the energetics of the interaction.
Spectroscopic and Crystallographic Techniques : Methods like NMR spectroscopy and X-ray crystallography can provide detailed atomic-level information about the binding of the furanone to its molecular target, once identified. researchgate.net
Elucidating the mechanism of action will not only clarify its role in seed germination but also inform the rational design of next-generation analogs with improved specificity and potency. researchgate.net
Application as a Platform Chemical in Specialty Chemical Synthesis from Renewable Resources
The concept of a "platform chemical" is central to the modern bio-based economy, where molecules derived from biomass serve as versatile starting points for a wide range of value-added products. While much of the research has focused on the parent compound, 5-hydroxy-2(5H)-furanone (5H5F), the principles can be extended to its trimethylated analog. figshare.comresearchgate.net
5H5F, synthesized from biomass-derived furfural, has been demonstrated as a versatile platform for C4 chemicals. researchgate.netchemrxiv.org Its reactivity allows for selective transformation into several industrially important chemicals under mild conditions. figshare.com
Potential Applications of this compound as a Platform Chemical:
Synthesis of C7 Building Blocks : The trimethylated structure provides a C7 backbone. Its transformation via reduction, oxidation, or aminolysis could lead to a new family of specialty chemicals that are not easily accessible from petrochemical sources.
Precursor to Bio-based Polymers and Materials : Functionalized C7 chemicals derived from this platform could serve as novel monomers for the synthesis of specialty polymers with unique properties.
Source for Chiral Compounds : The stereocenters in the molecule offer potential for the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.
By leveraging sustainable synthetic routes from biomass, this compound has the potential to become a valuable platform chemical, contributing to a more sustainable chemical industry.
| Product Class | Transformation Pathway | Potential Industrial Application |
| C4 Diols & Lactones (from 5H5F) | Reduction | Solvents, Polymers (e.g., THF, Spandex) |
| C4 Dicarboxylic Acids (from 5H5F) | Oxidation | Polymer Resins (e.g., Maleic Anhydride) |
| C4 Lactams (from 5H5F) | Reductive Aminolysis | Solvents, Polymers (e.g., Nylon) |
| C7 Specialty Chemicals | Reduction, Oxidation, etc. | Fine Chemicals, Novel Monomers |
Q & A
What are the common synthetic routes for 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one, and what methodological challenges arise during optimization?
Level: Basic
Answer:
The synthesis of 5-hydroxyfuranone derivatives typically involves cyclization of γ-keto acids or oxidation of dihydrofuran precursors. For example, Gherraf and Tamma (2011) utilized a multi-step approach starting with substituted keto esters, followed by acid-catalyzed cyclization to form the furanone core . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-oxidation. Solvent choice (e.g., ethanol vs. dichloromethane) and temperature gradients (e.g., reflux vs. room temperature) significantly impact yield, as noted in comparative studies .
How can researchers characterize the stereochemistry and crystal structure of this compound derivatives?
Level: Basic
Answer:
X-ray crystallography is the gold standard for resolving stereochemistry. For instance, Weber et al. (2018) determined the crystal structure of a hexasubstituted dihydrofuran derivative using CCDC data, revealing intramolecular C–H⋯H and Br⋯Br interactions critical for conformational stability . Complementary techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., methyl groups at C3, C4, and C5) .
- Polarimetry : To distinguish enantiomers if chiral centers are present .
What advanced strategies address stereochemical control in the synthesis of this compound analogs?
Level: Advanced
Answer:
Hypervalent iodine reagents (e.g., PhI(OAc)) enable stereoselective azidolactonization of alkenes, as demonstrated by Séb et al. for dihydrofuran-2(3H)-one derivatives. This method achieves >90% enantiomeric excess (ee) via chiral ligand mediation . Computational modeling (DFT studies) can predict transition states to optimize reaction pathways, particularly for bulky substituents at C3 and C4 .
How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Level: Advanced
Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. For example, Gherraf and Tamma (2011) observed antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) but noted that trace solvent residues (e.g., DMSO) could skew results . Rigorous purification (e.g., HPLC) and standardized bioassay protocols (e.g., CLSI guidelines) are essential. Meta-analyses, such as those in EFSA reviews on furanone toxicity, provide frameworks for cross-study validation .
What computational tools are recommended for modeling the reactivity of this compound in catalytic systems?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict reaction energetics and transition states. Fedoseev and Belikov (2018) used DFT to optimize Michael addition pathways for furanone derivatives, identifying solvent effects on activation barriers . Software like Gaussian or ORCA, combined with molecular docking (AutoDock Vina), can model interactions with biological targets (e.g., enzyme active sites) .
What are the stability considerations for this compound under storage and experimental conditions?
Level: Basic
Answer:
The compound is sensitive to light and humidity due to its α,β-unsaturated lactone structure. Storage recommendations include:
- Temperature : –20°C under inert gas (argon) to prevent oxidation .
- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) to minimize hydrolysis. Stability studies using accelerated degradation (40°C/75% RH) and LC-MS monitoring are advised .
How can researchers design experiments to probe the biological mechanisms of this compound derivatives?
Level: Advanced
Answer:
Mechanistic studies require multi-omics approaches:
- Transcriptomics : RNA-seq to identify gene expression changes in treated cell lines (e.g., apoptosis-related pathways) .
- Proteomics : SILAC labeling to quantify protein interactions, particularly with kinases or GPCRs .
- Metabolomics : -NMR profiling to track metabolic shifts in response to furanone exposure .
What analytical techniques are critical for detecting impurities in synthesized this compound?
Level: Basic
Answer:
- GC-MS : Identifies volatile byproducts (e.g., methyl ketones from decarboxylation) .
- HPLC-DAD : Quantifies non-volatile impurities (e.g., dimeric lactones) with UV detection at 254 nm .
- Elemental Analysis : Validates purity (>98%) by matching theoretical and experimental C/H/O ratios .
How do solvent effects influence the reaction kinetics of this compound formation?
Level: Advanced
Answer:
Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate cyclization by stabilizing transition states through dipole interactions. In contrast, non-polar solvents (e.g., toluene) favor slower, more controlled reactions, reducing side-product formation. Kinetic studies using stopped-flow UV-Vis spectroscopy revealed a 3-fold rate increase in DMF vs. THF .
What strategies mitigate toxicity risks associated with this compound in pharmacological studies?
Level: Advanced
Answer:
- Structure-Activity Relationship (SAR) : Modify the C5 hydroxy group to esters or ethers, reducing reactive oxygen species (ROS) generation .
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
- In Vivo Models : Zebrafish embryos (Danio rerio) provide rapid toxicity screening (LC determination) before mammalian trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
